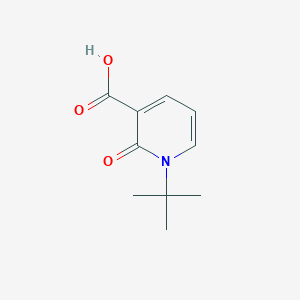

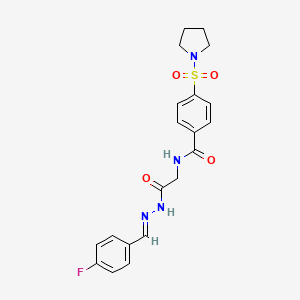

1-tert-Butyl-2-oxo-1,2-dihydropyridin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

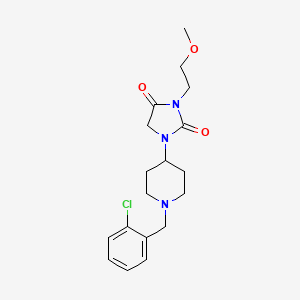

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The tert-butyl group attached to the pyridine ring can influence the reactivity and stability of the molecule, making it a valuable moiety for further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and the careful selection of starting materials and reaction conditions. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . This method also utilizes the byproduct HBr for in situ hydrolysis of tert-butyl esters. Another example includes the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is prepared from L-alanine and used as a chiral auxiliary in dipeptide synthesis . These methods highlight the versatility of tert-butyl groups in facilitating the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and specific cell parameters . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed via single crystal X-ray diffraction, showing a monoclinic space group and the presence of two diastereomers in the crystal .

Chemical Reactions Analysis

The tert-butyl group in pyridine derivatives can participate in various chemical reactions. For instance, the activation of carboxylic acids as their active esters can be achieved using tert-butyl carbonates, leading to the formation of intermediates in amide or peptide synthesis . The regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the use of the tert-butyl group to direct selective substitutions . Additionally, the tert-butyl group can be involved in enantioselective cyclizations to produce chiral pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by the presence of the tert-butyl group and other substituents on the ring. These properties can be studied using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Density functional theory (DFT) calculations can also provide insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds .

Wissenschaftliche Forschungsanwendungen

- Calciumkanalmodulation: Dihydropyridine, einschließlich dieser Verbindung, sind bekannt für ihre Calciumkanal-blockierende Aktivität. Forscher untersuchen ihr Potenzial als Antihypertensiva und bei der Behandlung von Herz-Kreislauf-Erkrankungen .

- Neurologische Störungen: Einige Dihydropyridine verstärken selektiv die langsame Inaktivierung spannungsgesteuerter Natriumkanäle und regulieren Proteine wie CRMP2, was in der neurologischen Forschung relevant sein könnte .

- Bausteine: tert-Butyl-2-oxo-1,2-dihydropyridin-3-carboxylat dient als vielseitiger Baustein. Es kann zur Synthese verschiedener Derivate verwendet werden, wie z. B. Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone .

- Antituberkulose-Aktivität: Forscher haben verwandte Verbindungen auf ihre in-vitro-Antituberkulose-Aktivität untersucht. Während diese Verbindung nicht direkt auf diese Aktivität untersucht wurde, gehört sie zur gleichen chemischen Familie .

Medizinische Chemie und Medikamentenentwicklung

Organische Synthese

Biologische Studien

Materialwissenschaften

Wirkmechanismus

Target of Action

Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .

Mode of Action

It is known that compounds with a similar structure can interact with their targets to inhibit or activate certain biological processes .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in immune response (via sting activation) , cell cycle regulation (via CHK1 inhibition) , lipid metabolism (via ACC inhibition) , and antimicrobial activity .

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell cycle regulation, lipid metabolism, and antimicrobial activity .

Eigenschaften

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSRNLRTYDDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![(E)-N-[(3-Fluorophenyl)methylidene]hydroxylamine](/img/structure/B2548484.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)